6-Bromo-4-chloro-2,3-dihydro-1H-indene
CAS No.: 1781866-93-0
Cat. No.: VC4370872
Molecular Formula: C9H8BrCl
Molecular Weight: 231.52
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1781866-93-0 |
---|---|
Molecular Formula | C9H8BrCl |
Molecular Weight | 231.52 |
IUPAC Name | 6-bromo-4-chloro-2,3-dihydro-1H-indene |
Standard InChI | InChI=1S/C9H8BrCl/c10-7-4-6-2-1-3-8(6)9(11)5-7/h4-5H,1-3H2 |
Standard InChI Key | YODURFYCCBRNNV-UHFFFAOYSA-N |
SMILES | C1CC2=C(C1)C(=CC(=C2)Br)Cl |
Introduction
6-Bromo-4-chloro-2,3-dihydro-1H-indene is an organic compound with the molecular formula C9H8BrCl. It is classified as a derivative of indene, a bicyclic hydrocarbon, featuring both bromine and chlorine substituents on the indene ring. This compound is identified by its CAS number 1781866-93-0 and is of interest in various scientific fields, particularly in organic synthesis and medicinal chemistry.
Synthesis
The synthesis of 6-Bromo-4-chloro-2,3-dihydro-1H-indene typically involves two primary steps: bromination and chlorination of indene derivatives. These reactions are often conducted in continuous flow reactors to optimize yield and purity, utilizing advanced purification techniques to isolate the final product effectively. The reaction conditions, including controlled temperatures and reaction times, along with appropriate solvent systems, are critical for achieving high yields.
Applications
6-Bromo-4-chloro-2,3-dihydro-1H-indene has several significant applications:
-
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
-
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities.
Comparison with Similar Compounds
Similar compounds, such as 6-Bromo-1-chloro-2,3-dihydro-1H-indene, share structural similarities but differ in the positioning of halogen atoms. The CAS number for 6-Bromo-1-chloro-2,3-dihydro-1H-indene is 371251-08-0, and it has a molecular weight of 231.51 g/mol .
Compound | CAS Number | Molecular Weight (g/mol) |
---|---|---|
6-Bromo-4-chloro-2,3-dihydro-1H-indene | 1781866-93-0 | Not specified |
6-Bromo-1-chloro-2,3-dihydro-1H-indene | 371251-08-0 | 231.51 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume